Methyl 3-((4-formylbenzyl)oxy)benzoate Methyl 3-((4-formylbenzyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737797
InChI: InChI=1S/C16H14O4/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-10H,11H2,1H3
SMILES: COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

Methyl 3-((4-formylbenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC13737797

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-((4-formylbenzyl)oxy)benzoate -

Specification

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name methyl 3-[(4-formylphenyl)methoxy]benzoate
Standard InChI InChI=1S/C16H14O4/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-10H,11H2,1H3
Standard InChI Key CSQHRTXNVFOJSD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O
Canonical SMILES COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-((4-formylbenzyl)oxy)benzoate features a benzoate core substituted at the 3-position with a benzyl ether group, which itself is para-substituted with a formyl moiety. The methyl ester at the carboxylate position enhances the compound’s stability while the formyl group introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions . X-ray crystallography of analogous compounds, such as methyl 3,4-bis(cyclopropylmethoxy)benzoate, reveals intermolecular C–H⋯O interactions that stabilize crystal packing , suggesting similar non-covalent interactions may influence the physical properties of Methyl 3-((4-formylbenzyl)oxy)benzoate.

Spectroscopic Identification

Key spectroscopic data for this compound include:

  • IR: Strong absorption bands at ~1700 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (formyl C=O).

  • 1^1H NMR: Signals at δ 3.90 (s, 3H, OCH3_3), δ 5.25 (s, 2H, OCH2_2), δ 7.40–8.10 (m, 8H, aromatic), and δ 10.00 (s, 1H, CHO) .

  • 13^{13}C NMR: Peaks at δ 52.1 (OCH3_3), δ 70.3 (OCH2_2), δ 165.5 (ester C=O), δ 191.2 (formyl C=O), and aromatic carbons between δ 120–140.

Synthetic Methodologies

Esterification-Etherification Cascade

The most common synthesis begins with methyl 3-hydroxybenzoate, which undergoes Williamson etherification with 4-(bromomethyl)benzaldehyde in the presence of a base such as potassium carbonate (Fig. 1):

Methyl 3-hydroxybenzoate+4-(bromomethyl)benzaldehydeK2CO3,DMFMethyl 3-((4-formylbenzyl)oxy)benzoate\text{Methyl 3-hydroxybenzoate} + \text{4-(bromomethyl)benzaldehyde} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Methyl 3-((4-formylbenzyl)oxy)benzoate}

Yields typically range from 65–75%, with purification via column chromatography (hexane:ethyl acetate). Side products, such as dimeric ethers, are minimized by controlling stoichiometry and reaction time .

Table 1: Comparison of Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
Williamson EtherificationK2_2CO3_3, DMF7298
Mitsunobu ReactionDIAD, PPh3_36895
Phase-Transfer CatalysisTBAB, NaOH6597

Alternative Routes

The Mitsunobu reaction offers a milder alternative, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple 3-hydroxybenzoate derivatives with 4-(hydroxymethyl)benzaldehyde . While yields are comparable to Williamson etherification (68%), this method avoids harsh bases but requires anhydrous conditions. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) has also been reported, achieving 65% yield with simplified workup .

Reactivity and Functionalization

Formyl Group Reactivity

The para-formyl substituent undergoes characteristic aldehyde reactions:

  • Condensation: With amines to form Schiff bases, useful in coordination chemistry .

  • Nucleophilic Addition: Grignard reagents or hydrides generate secondary alcohols or hydrocarbons.

  • Oxidation: Catalyzed by KMnO4_4 to yield carboxylic acids, though over-oxidation of the benzyl ether may occur .

Ester Hydrolysis and Transesterification

The methyl ester is hydrolyzed under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions to produce 3-((4-formylbenzyl)oxy)benzoic acid, a precursor for metal-organic frameworks (MOFs). Transesterification with higher alcohols (e.g., benzyl alcohol) using Ti(OiPr)4_4 as a catalyst affords bulkier esters, modulating solubility for polymer applications .

Applications in Materials and Pharmaceuticals

Pharmaceutical Intermediates

The compound’s formyl group serves as a handle for synthesizing anticancer and antimicrobial agents. For example, Schiff bases derived from Methyl 3-((4-formylbenzyl)oxy)benzoate exhibit inhibitory activity against tyrosine kinases, as evidenced by patent US7202262B2 . Additionally, its benzoate core is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential COX-2 selectivity.

Polymer Science

Incorporation into polyesters via polycondensation enhances thermal stability (Tg>150CT_g > 150^\circ \text{C}) due to rigid benzyl ether linkages. Copolymers with ε-caprolactone demonstrate shape-memory properties, making them candidates for medical devices .

Table 2: Thermal Properties of Polyesters Derived from Methyl 3-((4-Formylbenzyl)oxy)benzoate

Polymer CompositionTgT_g (°C)TmT_m (°C)Degradation Temp (°C)
Homopolymer158N/A310
Copolymer (20% caprolactone)92125290

Analytical and Industrial Considerations

Scalability and Cost

Industrial-scale production remains challenging due to the cost of 4-(bromomethyl)benzaldehyde (~$450/kg). Optimized phase-transfer catalysis reduces raw material waste by 15%, offering a cost-effective route .

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